
2-(2-Methoxy-6-methylphenyl)-2-propanol
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Description
2-(2-Methoxy-6-methylphenyl)-2-propanol is a tertiary alcohol featuring a phenyl ring substituted with a methoxy group at position 2 and a methyl group at position 5. The propanol moiety is attached to the phenyl ring at position 1, forming a sterically hindered alcohol (Fig. 1). The methoxy and methyl substituents likely influence its solubility, reactivity, and biological activity compared to simpler aromatic alcohols .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Phenyl-2-propanol
- Structure: A tertiary alcohol with an unsubstituted phenyl ring attached to the propanol backbone .
- Physical Properties :
- Boiling point: 202°C
- Molecular weight: 136.19 g/mol
- Solubility: Low in water due to the hydrophobic phenyl group.
- Key Differences: The absence of methoxy and methyl groups in 2-phenyl-2-propanol reduces steric hindrance and polarity, leading to lower boiling points compared to 2-(2-Methoxy-6-methylphenyl)-2-propanol (predicted to be higher due to substituents) . Applications: Primarily used as an intermediate in organic synthesis, whereas the target compound’s substituents may enhance binding to biological targets.
2-Methoxy-4-(2-propenyl)phenol (Eugenol)
- Structure: A phenolic compound with methoxy and allyl substituents .
- Physical Properties :
- Vapor pressure: 6 hPa
- MAK (Maximum Workplace Concentration): 19 mg/m³
- Key Differences: Eugenol’s allyl group contributes to volatility and antimicrobial activity, while the target compound’s propanol and methyl groups may reduce volatility and increase lipid solubility . Toxicity: Eugenol’s MAK value suggests moderate workplace safety limits, whereas the target compound’s tertiary alcohol structure could necessitate stricter exposure guidelines.
Betaxolol Hydrochloride
- Structure: A β-blocker with a propanol backbone, substituted with a cyclopropylmethoxy-phenoxy group and an isopropylamino group .
- Key Differences: Betaxolol’s amino and ether functionalities enable β-adrenergic receptor antagonism, a property unlikely in the target compound due to the absence of nitrogen-based substituents. Solubility: Betaxolol’s hydrochloride salt enhances water solubility, whereas the target compound’s neutral structure may limit aqueous solubility .
Nitroimidazole Derivatives (e.g., 1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol)
- Structure: A nitroimidazole-linked propanol with methoxy and nitro groups .
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Solubility and Reactivity: The methoxy group in eugenol enhances solubility in organic solvents , suggesting similar behavior in the target compound. Tertiary alcohols like 2-phenyl-2-propanol are less reactive than primary alcohols, implying stability in synthetic applications .
- Toxicity Profiles: Eugenol’s MAK value (19 mg/m³) provides a benchmark for assessing workplace safety of methoxy-containing compounds .
Properties
CAS No. |
79383-45-2 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-(2-methoxy-6-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H16O2/c1-8-6-5-7-9(13-4)10(8)11(2,3)12/h5-7,12H,1-4H3 |
InChI Key |
GNRHHKWDAXVRSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C(C)(C)O |
Origin of Product |
United States |
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